molecular formula C8H9BrClNO2 B3101400 (S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride CAS No. 1391529-06-8

(S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride

Cat. No.: B3101400
CAS No.: 1391529-06-8
M. Wt: 266.52 g/mol
InChI Key: WANQBUDPQVTWJW-FJXQXJEOSA-N
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Description

(S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of a bromine atom on the phenyl ring and an amino group attached to the alpha carbon

Mechanism of Action

Target of Action

It is known that similar compounds, such as 4-bromophenylacetic acid, have been observed to interact with plant protoplasts .

Mode of Action

It’s structurally similar compound, 4-bromophenylacetic acid, is known to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts . This suggests that (S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

It is known that plant protoplasts can conjugate aspartic acid with 4-bromophenylacetic acid to form 4-bromophenylacetyl-l-aspartic acid . This suggests that this compound might be involved in similar biochemical pathways.

Pharmacokinetics

For instance, 4-Bromophenylacetic acid is known to be soluble in ethanol , which suggests that this compound might have similar solubility properties, potentially affecting its absorption and distribution in the body.

Result of Action

4-bromophenylacetic acid is known to be a growth inhibitory substance , suggesting that this compound might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride typically involves the bromination of phenylacetic acid followed by amination. One common method is the electrophilic aromatic substitution of phenylacetic acid with bromine in the presence of a catalyst such as mercuric oxide . The resulting 4-bromophenylacetic acid is then subjected to amination using ammonia or an amine source under controlled conditions to yield the desired amino acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding phenylacetic acid derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia under basic conditions.

Major Products

The major products formed from these reactions include oximes, nitriles, reduced phenylacetic acid derivatives, and various substituted phenylacetic acids.

Scientific Research Applications

(S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride is unique due to the presence of both the bromine atom and amino group, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(2S)-2-amino-2-(4-bromophenyl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANQBUDPQVTWJW-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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